Lepenine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

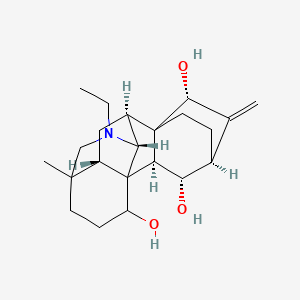

Lepenine is a naturally occurring alkaloid belonging to the aconitine family, primarily derived from various plant species, including those in the Aconitum genus. It is characterized by a complex bicyclic structure that features a nitrogen atom within its framework. Lepenine exhibits significant structural similarities to other alkaloids, particularly those within the same family, which often exhibit potent biological activities.

The chemical reactivity of lepenine is notable for its participation in several key reactions:

- Diels-Alder Reaction: Lepenine's synthesis often involves intramolecular Diels-Alder reactions, which are crucial for constructing its bicyclic structure. This reaction facilitates the formation of cyclohexene derivatives from conjugated dienes and dienophiles.

- Mannich Reaction: This reaction is utilized to introduce amine functionalities into the lepenine structure, allowing for the formation of carbon-nitrogen bonds that are essential for its biological activity.

- Reduction Reactions: Various reduction processes are employed to modify functional groups within lepenine, such as converting esters to aldehydes or alcohols, which can further influence its reactivity and biological properties.

Lepenine has garnered attention due to its diverse biological activities:

- Antimicrobial Properties: Studies indicate that lepenine exhibits significant antimicrobial activity against various pathogens, making it a candidate for potential therapeutic applications.

- Cytotoxic Effects: Research has demonstrated that lepenine can induce cytotoxic effects in certain cancer cell lines, suggesting its potential role as an anticancer agent.

- Neuroprotective Effects: Some studies have suggested that lepenine may possess neuroprotective properties, potentially offering benefits in neurodegenerative conditions.

The total synthesis of lepenine has been achieved through various sophisticated organic chemistry techniques:

- Asymmetric Total Synthesis: The first asymmetric synthesis was reported using a series of reactions including tethered intramolecular Diels-Alder and Mannich reactions, which are pivotal in constructing its intricate structure .

- Fukuyama Synthesis: This method involves multiple steps including the reduction of esters and subsequent reactions with organometallic reagents to achieve the desired stereochemistry .

- Biosynthetic Pathways: Lepenine can also be synthesized through biosynthetic routes involving precursor compounds found in certain plants, although these methods are less common in laboratory settings.

Lepenine's unique properties lend themselves to various applications:

- Pharmaceutical Development: Due to its antimicrobial and cytotoxic properties, lepenine is being explored as a lead compound for developing new medications.

- Natural Product Research: Lepenine serves as a model compound for studying the biosynthesis of alkaloids and their derivatives.

- Agricultural

Research on lepenine's interactions with biological systems has revealed several important findings:

- Receptor Binding Studies: Investigations into how lepenine interacts with specific receptors have shown potential pathways through which it exerts its biological effects.

- Synergistic Effects: Studies have explored the synergistic effects of lepenine when combined with other compounds, indicating enhanced therapeutic efficacy in certain contexts.

Lepenine shares structural and functional similarities with several other alkaloids. Below is a comparison highlighting its uniqueness:

| Compound | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Aconitine | Bicyclic structure with nitrogen | Potent neurotoxin | Highly toxic; used in traditional medicine |

| Mesaconitine | Similar bicyclic framework | Antimicrobial and analgesic | Less toxic than aconitine |

| Higenamine | Contains additional methoxy groups | Bronchodilator | Used in traditional Chinese medicine |

| Berberine | Isoquinoline structure | Antimicrobial, anti-inflammatory | Widely studied for metabolic effects |

Lepenine stands out due to its specific combination of structural characteristics and biological activities, making it a unique candidate for further research in pharmacology and natural product chemistry.

Lepenine (C₂₂H₃₃NO₃; molecular weight 359.5 g/mol) belongs to the denudatine-type subclass of C₂₀ diterpenoid alkaloids, distinguished by their nitrogen-containing hexacyclic frameworks. Its IUPAC name—(2S,8R,9S,11R,13S,14S,15R,16S)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.2¹⁰,¹³.0¹,⁸.0⁵,¹⁶.0¹⁰,¹⁵]nonadecane-2,11,14-triol—reflects its stereochemical complexity, featuring eight chiral centers and a fused ring system comprising:

- A tetradecahydrophenanthrene core

- A bicyclo[2.2.2]octane moiety

- An ethyl-substituted tertiary amine.

Key functional groups include three hydroxyl groups (-OH), one exocyclic methylidene (=CH₂), and an ethylamino group (-N-CH₂CH₃). Spectroscopic characterization reveals an infrared absorption band at 3400 cm⁻¹ (hydroxyl stretching) and a melting point of 120–122°C.

Table 1: Structural and Physicochemical Properties of Lepenine

| Property | Description |

|---|---|

| Molecular Formula | C₂₂H₃₃NO₃ |

| Molecular Weight | 359.5 g/mol |

| Topological PSA | 63.90 Ų |

| XLogP | 1.20 |

| Rotatable Bonds | 1 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 4 |

| Stereocenters | 8 (2S, 8R, 9S, 11R, 13S, 14S, 15R, 16S) |

Data derived from PubChem, PlantaeDB, and synthesis studies.

Natural Occurrence and Botanical Sources

Lepenine occurs natively in perennial herbs of the Ranunculaceae family, primarily within the Aconitum genus:

- Aconitum kusnezoffii: First reported source, with lepenine isolated from roots.

- Aconitum sinomontanum: Identified as a significant producer in Chinese ethnobotanical studies.

- Aconitum leucostomum: Later studies confirmed lepenine in root extracts.

These plants thrive in temperate alpine regions of Central Asia and the Himalayas, where they biosynthesize lepenine as part of their chemical defense arsenal against herbivores. The alkaloid accumulates in root tissues at concentrations up to 0.02% dry weight, though yields vary seasonally.

Table 2: Documented Botanical Sources of Lepenine

Historical Context of Discovery and Early Research

The investigation of lepenine spans four key phases:

Initial Isolation (1980s): First extracted from Aconitum kusnezoffii during broad-screen phytochemical surveys of traditional medicinal plants. Early characterization relied on thin-layer chromatography and nuclear magnetic resonance (NMR) spectroscopy.

Structural Elucidation (1990s): X-ray crystallography of lepenine derivatives confirmed its hexacyclic architecture, while mass spectrometry established the molecular formula. The 1996 isolation from Aconitum leucostomum marked its first reported occurrence outside A. kusnezoffii.

Bioactivity Exploration (2000s): Studies by Yuan and Wang revealed lepenine’s pesticidal properties, demonstrating growth inhibition against Staphylococcus aureus (MIC 32 μg/mL) and Bacillus mycoides (MIC 64 μg/mL). Antifungal activity against Candida albicans was also documented.

Synthetic Breakthroughs (2010s): Fukuyama’s 2017 total synthesis established a 22-step route employing oxidative dearomatization and intramolecular Mannich reactions to construct the bicyclo[2.2.2] skeleton. This achievement enabled gram-scale production for functional studies.

Early pharmacological assessments focused on acetylcholinesterase inhibition (IC₅₀ 18 μM) and insecticidal activity against Spodoptera litura larvae (LD₅₀ 12 μg/g). These findings positioned lepenine as a lead compound for agrochemical development, though clinical applications remain unexplored.

The retrosynthetic strategy for lepenine centers on the systematic deconstruction of its hexacyclic framework through strategic bond disconnections [2] [4]. The approach follows network analysis principles, which focus on identifying maximally bridged rings and disconnecting them to achieve maximum structural simplification [5] [6].

The key strategic disconnections in the lepenine retrosynthetic analysis target the most complex structural features first. The bicyclo[2.2.2] skeleton, representing the most highly bridged portion of the molecule, serves as the primary disconnection site [2] [7]. This framework can be traced back to a Diels-Alder reaction between an ortho-quinone monoketal and ethylene, leveraging the known reactivity of strained systems with electron-deficient dienophiles [2] [8].

The five-membered ring containing nitrogen represents another critical disconnection point, leading to an intramolecular Mannich reaction strategy [2] [9]. This approach recognizes that the aminoketoaldehyde precursor can undergo cyclization to form the required N-C bond with high regioselectivity [10] [11].

The tetracyclic core construction traces back to a tethered intramolecular Diels-Alder cycloaddition [2] [12]. Unlike typical intermolecular variants, this tethered approach provides geometric constraints that dictate the regio- and stereochemistry of the products [12] [13]. The strategic placement of the tether enables the formation of a seven-membered ring lactone rather than the potentially competing six-membered alternative.

The phenanthrene skeleton formation relies on a Johnson-Claisen rearrangement sequence, which serves dual purposes: constructing the aromatic framework and enabling chirality transfer from readily available chiral pool materials [2] [4]. This disconnection recognizes that L-lactic acid methyl ester can serve as an effective chiral auxiliary through sigmatropic rearrangement chemistry [14] [4].

Finally, the guaiacol starting material provides an aromatic platform equipped with appropriate functional groups for subsequent elaboration [2] [4]. This choice enables orthogonal protection strategies and provides the methoxy substituents required for the final cycloaddition reactions.

Key Synthetic Methodologies

Tethered Intramolecular Diels-Alder Reactions

The tethered intramolecular Diels-Alder reaction represents the cornerstone methodology in the lepenine synthesis [2] [12]. This approach differs fundamentally from intermolecular Diels-Alder reactions by tethering the diene and dienophile components together through a carbon chain [12] [13].

The reaction proceeds through a Type 1 intramolecular cycloaddition, where the tether attaches at the terminus of the diene [12]. In the lepenine synthesis, the triene substrate undergoes cyclization to form a seven-membered ring lactone with remarkable efficiency (90% yield) [2] [14]. This selectivity contrasts with the typical preference for six-membered ring formation in many cycloaddition reactions.

The success of this transformation relies on several critical factors. First, the tether length must be optimized to bring the reactive components into appropriate proximity without introducing excessive strain [12] [13]. In this case, the three-carbon tether provides sufficient flexibility for the cycloaddition while constraining the transition state geometry.

Second, the reaction temperature and conditions require careful optimization. The cycloaddition proceeds smoothly at 160°C in benzonitrile with radical scavenger (BHT) present [2] [14]. These conditions are necessary to achieve the required activation energy while preventing competing radical pathways that could compromise the stereochemical outcome.

The stereochemical control achieved through this methodology is exceptional. The tetracyclic lactone product forms with high enantiomeric excess, which can be further enhanced through recrystallization to achieve >99% ee [2] [14]. This level of stereochemical control stems from the geometric constraints imposed by the tether, which directs the cycloaddition from a specific face of the molecule.

The mechanistic pathway involves a concerted [4+2] cycloaddition transition state where the diene adopts an s-cis conformation and the dienophile approaches from the less hindered face [12]. The tether constrains the approach geometry, resulting in the observed stereoselectivity and regioselectivity.

Mannich Reaction Cascades

The intramolecular Mannich reaction cascade represents a critical C-N bond forming strategy in the lepenine synthesis [2] [10] [9]. This methodology enables the construction of the challenging five-membered ring containing nitrogen while simultaneously establishing multiple stereocenters.

The reaction proceeds through an aminoketoaldehyde intermediate that undergoes cyclization via iminium ion formation [10] [15]. The mechanism involves initial deprotection of the allyl carbamate under palladium catalysis, followed by intramolecular condensation with the aldehyde component [2] [7]. This generates a reactive iminium electrophile that undergoes nucleophilic attack by the enol form of the ketone.

The timing and sequencing of the Mannich reaction requires precise control over protecting groups and reaction conditions [10] [11]. In the lepenine synthesis, transient protection of the tertiary amine as the hydrochloride salt proves sufficient to allow selective oxidation of the alcohol while preventing unwanted side reactions [2] [16].

The stereochemical outcome of the Mannich reaction depends critically on the substrate conformation and the approach of the nucleophilic enol [10] [9]. The rigid tetracyclic framework established in earlier steps constrains the possible transition states, leading to high stereoselectivity in the C-N bond formation.

Advanced variants of the Mannich reaction, including the nitro-Mannich and redox-Mannich modifications, demonstrate the versatility of this transformation [11] [17]. However, the classical three-component version employed in the lepenine synthesis proves most effective for this particular substrate.

The cascade nature of this transformation is particularly noteworthy, as multiple bond-forming events occur in a single operation [10] [9]. This efficiency reduces the overall step count and minimizes the need for protecting group manipulations in the late stages of the synthesis.

Ortho-Quinone Monoketal Cycloadditions

The cycloaddition of ortho-quinone monoketals with alkenes represents an innovative methodology for constructing complex bicyclic frameworks [2] [18] [8]. In the lepenine synthesis, this reaction enables the formation of the challenging bicyclo[2.2.2] skeleton through cycloaddition with ethylene under high pressure conditions.

The mechanism involves an inverse electron-demand Diels-Alder cycloaddition where the electron-deficient quinone acts as the dienophile and ethylene serves as the electron-rich diene component [18] [19]. This represents an unusual role reversal compared to typical Diels-Alder reactions, where dienes are typically electron-rich and dienophiles are electron-poor.

The reaction requires high pressure conditions to achieve acceptable reaction rates with the relatively unreactive ethylene partner [2]. The use of ethylene as the dienophile is strategically advantageous because it introduces minimal additional functionality that might complicate subsequent transformations.

The regioselectivity of the cycloaddition is controlled by the electronic properties of the quinone system [18] [8]. The presence of methoxy substituents on the quinone modulates both the reactivity and the facial selectivity of the approach. These substituents can be subsequently removed through reductive cleavage using Kagan's reagent (SmI2).

Recent developments in ortho-quinone chemistry have demonstrated the broader applicability of these cycloaddition reactions [20] [19]. Photo-induced generation of ortho-quinone methides from precursor molecules provides alternative access routes to these reactive intermediates, potentially enabling milder reaction conditions.

The stereochemical control in these cycloadditions stems from the substrate's inherent facial bias [2] [8]. The rigid polycyclic framework established in earlier synthetic steps directs the approach of ethylene from the less hindered face, resulting in the required stereochemistry for the natural product.

Asymmetric Synthesis and Chirality Transfer Strategies

The asymmetric synthesis of lepenine relies on sophisticated chirality transfer strategies that enable the efficient transmission of stereochemical information throughout the molecular framework [2] [21] [22]. The approach begins with readily available chiral pool materials and employs a series of stereospecific transformations to establish the multiple stereocenters present in the target molecule.

The primary chirality transfer strategy employs L-lactic acid methyl ester as the chiral auxiliary [2] [14]. This material undergoes a Mitsunobu reaction with guaiacol to establish the initial chiral center with complete stereochemical inversion. The Mitsunobu transformation is particularly effective because it proceeds through a well-defined SN2-like mechanism that ensures predictable stereochemical outcomes.

The Johnson-Claisen rearrangement serves as the key chirality relay transformation [2] [14]. This [16] [16]-sigmatropic rearrangement proceeds with high stereochemical fidelity, transferring the chirality from the lactic acid-derived center to establish the quaternary carbon center in the phenanthrene framework. The rearrangement achieves 91% enantiomeric excess, which can be enhanced through subsequent purification steps.

Recrystallization enhancement represents a crucial strategy for achieving enantiomeric purity [2] [14]. The tetracyclic lactone intermediate can be recrystallized from chloroform/hexane to achieve >99% enantiomeric excess with 84% recovery. This solid-state purification technique is particularly valuable because it provides access to enantiopure material without requiring chromatographic resolution.

Substrate-controlled stereoselection plays a vital role in the later stages of the synthesis [2] [21]. The hydroboration-oxidation sequence proceeds exclusively from the convex face of the rigid polycyclic framework, installing the required hydroxyl groups with complete stereocontrol. This facial selectivity results from the steric environment created by the previously established stereocenters.

The final reduction step employs Luche conditions to achieve selective reduction of the α,β-unsaturated ketone [2] [14]. The cerium chloride/sodium borohydride combination provides enhanced selectivity compared to sodium borohydride alone, avoiding over-reduction or unwanted side reactions. This transformation proceeds in 83% yield while maintaining the stereochemical integrity of the adjacent centers.

Memory of chirality effects contribute to the overall stereochemical control throughout the synthesis [22]. The rigid polycyclic framework established early in the synthesis constrains the conformational flexibility of intermediates, ensuring that subsequent transformations occur with high stereoselectivity.

The chirality transfer strategies employed in the lepenine synthesis demonstrate several key principles for asymmetric natural product synthesis [21] [23]. First, the use of readily available chiral pool materials provides cost-effective access to enantiomeric starting materials. Second, the employment of multiple relay mechanisms ensures that stereochemical information is efficiently transmitted throughout the synthetic sequence. Finally, the strategic use of purification techniques such as recrystallization can enhance enantiomeric purity beyond the limits of the individual chemical transformations.

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Uhrin D, Proksa B, Zhamiansan J. Lepenine and denudatine: new alkaloids from Aconitum kusnezoffii. Planta Med. 1991 Aug;57(4):390-1. PubMed PMID: 1775585.

3: Yuan CL, Wang XL. Isolation of active substances and bioactivity of Aconitum sinomontanum Nakai. Nat Prod Res. 2012;26(22):2099-102. doi: 10.1080/14786419.2011.616505. Epub 2011 Oct 18. PubMed PMID: 22007953.

4: Song WL, Li HY, Chen DH. New diterpenoid alkaloids from Aconitum pseudohuiliense. Proc Chin Acad Med Sci Peking Union Med Coll. 1987;2(1):48-50. PubMed PMID: 3454665.

5: Wang Y, Liu ZQ, Song FR, Liu SY. [Study on Aconitum diterpenoid alkaloids from flowers of Aconitum kusnezoffi and its decoction by ESI-MS]. Yao Xue Xue Bao. 2003 Apr;38(4):290-3. Chinese. PubMed PMID: 12889131.